tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate is an organic compound characterized by its carbamate functional group, which is a derivative of carbamic acid. The compound features a tert-butyl group attached to a hexene chain that includes a hydroxyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 215.29 g/mol. This compound is significant in various chemical and biological contexts due to its unique structure, which combines elements of both aliphatic and functionalized compounds.
These reactions showcase the versatility of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate in synthetic applications.
The synthesis of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate typically involves multi-step organic reactions. A common method includes:
tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate finds applications in several fields:
Studies involving interaction properties of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate with biological targets are essential for understanding its potential therapeutic effects. Interaction studies typically focus on:
Several compounds share structural similarities with tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
tert-Butyl (4-hydroxycyclohexyl)carbamate | 167081-25-6 | 1.00 |
tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | 1.00 |
tert-Butyl (3-hydroxycyclohexyl)carbamate | 610302-03-9 | 0.98 |
tert-Butyl (3-hydroxycyclopentyl)carbamate | 1154870-59-3 | 0.95 |
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | 0.95 |
These compounds are unique due to their specific stereochemistry and functional groups, which may influence their biological activity and reactivity differently than tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate.